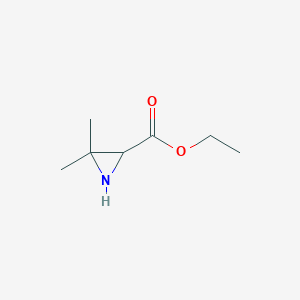
5-Amino-3-methoxypicolinonitrile
説明
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions, as seen in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was derived by the degradation of a "red pigment" and confirmed through a multi-step synthesis process. The key intermediate, 5,6-Dihydro-4,7-dimethoxy-11H-indeno[1,2-c]isoquinoline-5,11-dione, was obtained and used as a relay compound in the synthesis. It was first converted into the target compound by chlorination with phosphorus oxychloride and treatment with ammonia. This intermediate was synthesized from another precursor, 2-(2-carboxy-3-methoxyphenyl)-4-methoxyindane-1,3-dione, via another intermediate, 4,7-dimethoxy-11H-indeno[1,2-c]isocoumarin-11-one .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of an indeno[1,2-c]isoquinoline core, which is a complex polycyclic structure. The presence of amino and methoxy groups on the molecule suggests potential sites for further reactions and modifications. These functional groups are similar to those that might be found on 5-Amino-3-methoxypicolinonitrile, indicating that the compound could exhibit similar reactivity .
Chemical Reactions Analysis
The chemical reactions described in the papers include thermolysis and photolysis of 5-amino-4-methyl-4-methoxycarbonyl-Δ^2-1,2,3-triazolines. Thermolysis leads to the formation of amidines and 1-methoxycarbonyl diazoethane. The presence of specific substituents, such as tosyl or benzoyl groups, can prevent the isolation of triazoline intermediates, leading directly to thermolysis products at room temperature. Photolysis of triazolines results in the formation of amino aziridines, which are azomethine ylids . These reactions highlight the reactivity of amino and methoxy functional groups under different conditions, which could be relevant to the behavior of 5-Amino-3-methoxypicolinonitrile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Amino-3-methoxypicolinonitrile are not directly discussed, the properties of related compounds can provide some context. The presence of amino and methoxy groups typically affects the solubility, acidity, and stability of a compound. The reactivity under thermolysis and photolysis conditions suggests that 5-Amino-3-methoxypicolinonitrile could also be sensitive to heat and light, potentially leading to the formation of various reaction products. The complex molecular structures of the compounds studied imply that 5-Amino-3-methoxypicolinonitrile may also have a polycyclic structure, which could influence its chemical behavior .
科学的研究の応用
Cancer Research : A study by Yan et al. (2013) synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles from polyhalo isophthalonitriles, which showed significant anticancer activities in vitro against various human cell lines. One derivative was particularly potent, indicating potential applications in cancer therapy (Yan et al., 2013).
Antimicrobial Activities : Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, some of which demonstrated good to moderate antimicrobial activities against test microorganisms. This indicates the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Gefitinib : Jin et al. (2005) detailed the synthesis of Gefitinib, an important drug in cancer treatment. This study is relevant for understanding the chemical processes involved in producing complex pharmaceuticals (Jin et al., 2005).
Chemical Sensor Development : Dhara et al. (2014) designed and synthesized a 5-methoxy isatin-appended rhodamine dye for detecting Al3+ ions. This research contributes to the development of sensitive and selective chemical sensors (Dhara et al., 2014).
Biochemical Research : Research by Chan and Ng (1994) investigated the effects of various compounds, including 6-methoxy-2-benzoxazolinone, on mouse embryonic development, indicating the importance of such compounds in developmental biology (Chan & Ng, 1994).
Pharmacological Studies : Paine et al. (2015) explored the nicotinamide-binding site of the tankyrases, identifying potent and selective inhibitors that have implications for cancer research (Paine et al., 2015).
特性
IUPAC Name |
5-amino-3-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNQMMWVGAJOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619247 | |
| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methoxypicolinonitrile | |
CAS RN |
573762-39-7 | |
| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)








![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
